Tafamidis Meglumine

Description

Properties

IUPAC Name |

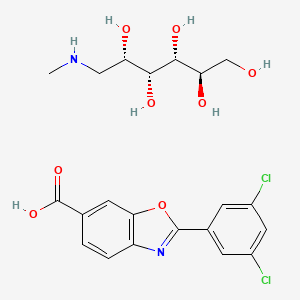

2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2NO3.C7H17NO5/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-6H,(H,18,19);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJDBUPLRMRBAB-WZTVWXICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50915094 | |

| Record name | 2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid--1-deoxy-1-(methylamino)hexitol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951395-08-7 | |

| Record name | Tafamidis meglumine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951395-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tafamidis meglumine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951395087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid--1-deoxy-1-(methylamino)hexitol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentaol 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAFAMIDIS MEGLUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU7CF08A1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Tafamidis Meglumine in Transthyretin Amyloidosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transthyretin (TTR) amyloidosis (ATTR) is a progressive and fatal disease caused by the destabilization and misfolding of the TTR protein. Under normal physiological conditions, TTR exists as a homotetramer and functions as a transporter for thyroxine and retinol-binding protein[1][2][3][4]. In ATTR, this tetramer dissociates into monomers, which then misfold and aggregate into insoluble amyloid fibrils that deposit in various tissues, particularly the nerves and heart, leading to neuropathy and cardiomyopathy[5]. The dissociation of the TTR tetramer is the rate-limiting step in this pathogenic cascade. Tafamidis is a first-in-class, orally bioavailable small molecule designed to mimic the stabilizing effect of the natural TTR ligand, thyroxine. It acts as a kinetic stabilizer, binding to the TTR tetramer and preventing its dissociation into amyloidogenic monomers. This guide provides an in-depth analysis of the molecular mechanism, structural interactions, and quantitative evidence supporting the action of tafamidis.

The Amyloidogenic Cascade of Transthyretin

The pathogenesis of both hereditary (variant) and wild-type TTR amyloidosis begins with the dissociation of the native TTR tetramer into its constituent monomers. While mutations in the TTR gene often destabilize the tetramer and accelerate this dissociation, the process also occurs with wild-type TTR, particularly with aging. Once dissociated, the monomers undergo a conformational change, misfolding into an aggregation-prone intermediate. These intermediates then self-assemble into soluble oligomers, protofibrils, and ultimately, insoluble amyloid fibrils that accumulate in tissues. This deposition disrupts tissue architecture and function, leading to the clinical manifestations of the disease. The critical, rate-limiting step for this entire process is the initial tetramer dissociation.

Core Mechanism: Kinetic Stabilization of the TTR Tetramer

Tafamidis meglumine is a rationally designed benzoxazole derivative that acts as a specific TTR kinetic stabilizer. Its mechanism is centered on preventing the initial, rate-limiting step of the amyloid cascade: tetramer dissociation.

Binding Site and Structural Interaction

Tafamidis binds with high affinity and selectivity to the two thyroxine (T4) binding sites located at the dimer-dimer interface of the TTR tetramer. X-ray crystallography studies have elucidated the precise binding mode. The structure of the TTR-tafamidis complex (PDB: 3TCT) reveals that the 3,5-dichloro substituents of tafamidis occupy two symmetrical halogen-binding pockets within the inner binding cavity, while the benzoxazole ring is positioned within a hydrophobic region. This binding strengthens the quaternary structure of the TTR tetramer, specifically stabilizing the weaker dimer-dimer interface against dissociation. By occupying these sites, tafamidis increases the energy barrier for dissociation, thus "kinetically stabilizing" the native tetrameric state.

Interestingly, tafamidis binds with negative cooperativity; the binding of the first molecule to one site reduces the affinity for the second molecule to bind at the other site. However, studies have shown that the occupancy of just one of the two binding sites is sufficient to confer significant kinetic stability to the tetramer.

Quantitative Data on Tafamidis-Mediated TTR Stabilization

The efficacy of tafamidis in stabilizing TTR has been quantified through various in vitro, ex vivo, and clinical studies.

| Parameter | Value / Finding | TTR Variant(s) | Study Context | Reference |

| Binding Affinity (Kd) | Kd1 ≈ 2 nM, Kd2 ≈ 200 nM (Negative Cooperativity) | Wild-Type (WT) | In vitro binding assay | |

| In Vitro Fibril Inhibition | EC50: 2.7–3.2 μM (molar ratio <1.0 tafamidis:TTR) | WT, V30M, V122I | Fibril formation assay (acidic conditions) | |

| Plasma TTR Stabilization (ATTR-ACT Trial) | 87.8% of patients (80 mg dose) and 82.7% (20 mg dose) achieved stabilization at Month 1 vs. 3.5% for placebo. | WT and Variant | Phase 3 Clinical Trial (Immunoturbidimetric assay) | |

| Plasma TTR Stabilization (Phase 2 Trial) | 96.8% of patients achieved stabilization at Week 6; 89.3% at Month 12. | WT and V122I | Open-label clinical trial | |

| Plasma TTR Stabilization (Non-V30M) | 94.7% of patients achieved stabilization at Week 6; 100% at Month 6. | 8 different non-V30M variants | Open-label clinical trial | |

| Reduction in Unbound TTR | An estimated 92% reduction in unbound, unstabilized TTR at the 80 mg dose. | WT and Variant | Model-based analysis of ATTR-ACT data | |

| Increase in Serum TTR | A mean increase of 34.5% in total serum TTR levels after tafamidis administration. | WT and Variant | Non-trial patient cohort |

Table 1: Quantitative Analysis of Tafamidis-Mediated TTR Stabilization.

Key Experimental Protocols

The mechanism of tafamidis has been elucidated through several key experimental methodologies.

X-Ray Crystallography of the TTR-Tafamidis Complex

-

Objective: To determine the three-dimensional structure of tafamidis bound to TTR to understand the atomic-level interactions.

-

Methodology:

-

Protein Expression and Purification: Recombinant human TTR is expressed and purified to homogeneity.

-

Co-crystallization: The purified TTR is incubated with a molar excess of tafamidis (e.g., 5:1 tafamidis:TTR tetramer ratio) to ensure binding site saturation.

-

Crystal Growth: The TTR-tafamidis complex is subjected to vapor diffusion crystallization trials under various conditions (e.g., specific pH, precipitants) to obtain high-quality crystals.

-

Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and build an electron density map. The atomic model of the complex is then built into this map and refined to high resolution (e.g., 1.3 Å).

-

TTR Kinetic Stability Assay (Urea- or Acid-Mediated Denaturation)

-

Objective: To measure the ability of tafamidis to stabilize TTR tetramers against chemical denaturation.

-

Methodology:

-

Sample Preparation: Purified TTR or patient plasma is incubated with varying concentrations of tafamidis or a placebo control.

-

Denaturing Stress: Samples are subjected to a denaturing agent, such as 8M urea or acidic pH (e.g., pH 4.4), which promotes tetramer dissociation.

-

Quantification of Non-dissociated TTR: The amount of intact, non-dissociated TTR tetramer is quantified. This can be done using several techniques:

-

Immunoturbidimetry: A validated clinical assay where antibodies specific to the TTR tetramer are used. The turbidity resulting from the antibody-antigen complex is proportional to the amount of stable TTR.

-

Western Blotting: After denaturation, samples are run on a non-denaturing gel, transferred to a membrane, and probed with an anti-TTR antibody to visualize the tetrameric band.

-

-

Data Analysis: The percentage of stabilized TTR in the presence of tafamidis is compared to the control.

-

Subunit Exchange Assay

-

Objective: To measure the rate of TTR tetramer dissociation under physiological conditions, which is a direct measure of kinetic stability.

-

Methodology:

-

Reagent Preparation: Two populations of TTR tetramers are prepared: one is wild-type (untagged), and the other is tagged (e.g., with a FLAG epitope).

-

Incubation: The tagged and untagged tetramers are mixed in a buffer at physiological pH, with or without tafamidis.

-

Mechanism: If tetramers dissociate, the monomers can reassemble randomly, leading to the formation of hybrid tetramers containing both tagged and untagged subunits (e.g., 1 FLAG, 2 FLAG, 3 FLAG subunits).

-

Separation and Quantification: At various time points, the reaction is stopped, and the different tetramer species (0 to 4 FLAGs) are separated and quantified using methods like ion-exchange chromatography or native gel electrophoresis followed by Western blotting.

-

Data Analysis: The rate of appearance of hybrid tetramers is inversely proportional to the kinetic stability of the TTR tetramer. A slower rate of subunit exchange in the presence of tafamidis indicates effective stabilization.

-

References

- 1. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Transthyretin Amyloidoses: From Delineating the Molecular Mechanism of Aggregation Linked to Pathology to a Regulatory Agency Approved Drug - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical and Biophysical Properties of Tafamidis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafamidis is a first-in-class pharmaceutical agent designed as a kinetic stabilizer of the protein transthyretin (TTR).[1][2][3] It is indicated for the treatment of transthyretin-mediated amyloidosis (ATTR), a progressive and fatal disease characterized by the misfolding and aggregation of TTR.[1][2] This technical guide provides a comprehensive overview of the core biochemical and biophysical properties of Tafamidis, intended for researchers, scientists, and professionals involved in drug development.

Tafamidis, chemically known as 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid, is a non-steroidal anti-inflammatory drug (NSAID) derivative that selectively binds to the thyroxine-binding sites of TTR. This binding stabilizes the tetrameric structure of TTR, preventing its dissociation into monomers, which is the rate-limiting step in the amyloidogenic cascade. By inhibiting the formation of amyloid fibrils, Tafamidis slows the progression of neurological and cardiac manifestations of ATTR.

Mechanism of Action: Kinetic Stabilization of Transthyretin

The underlying principle of Tafamidis's therapeutic effect is the kinetic stabilization of the TTR tetramer. In its native state, TTR exists as a tetramer that transports thyroxine and retinol-binding protein. In ATTR, mutations or age-related factors can destabilize this tetramer, leading to its dissociation into monomers. These monomers are prone to misfolding and aggregation, forming amyloid fibrils that deposit in various tissues, including the peripheral nerves and heart.

Tafamidis addresses this pathology by binding with high affinity and selectivity to the two thyroxine-binding sites on the TTR tetramer. This binding event strengthens the interactions between the TTR monomers, raising the energy barrier for tetramer dissociation. Consequently, the concentration of amyloidogenic monomers is reduced, thereby inhibiting the formation of amyloid fibrils.

Below is a diagram illustrating the mechanism of TTR amyloidogenesis and the inhibitory action of Tafamidis.

References

- 1. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Tafamidis Binding Affinity to Wild-Type and Mutant Transthyretin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin (TTR) amyloidosis (ATTR) is a progressive and often fatal disease characterized by the misfolding and aggregation of the TTR protein. The dissociation of the native TTR tetramer into its constituent monomers is the rate-limiting step in the amyloidogenic cascade. Tafamidis is a pharmacological chaperone that acts as a kinetic stabilizer of the TTR tetramer, preventing its dissociation and thereby halting the progression of the disease. This technical guide provides a comprehensive overview of the binding affinity of tafamidis to both wild-type (WT) and various amyloidogenic mutant forms of TTR. It includes a detailed summary of quantitative binding data, in-depth experimental protocols for key binding assays, and visualizations of the underlying mechanisms and workflows.

Mechanism of Action of Tafamidis

Tafamidis selectively binds to the two thyroxine-binding sites of the TTR tetramer.[1] This binding stabilizes the protein's quaternary structure, raising the energy barrier for tetramer dissociation.[2] By preventing the formation of amyloidogenic monomers, tafamidis effectively inhibits the formation of amyloid fibrils and subsequent tissue deposition.[1] The binding of tafamidis to TTR exhibits negative cooperativity, meaning the binding of the first molecule to one of the sites decreases the affinity for the second molecule to bind to the other site.[1][3]

Quantitative Binding Data

The binding affinity of tafamidis to TTR has been quantified using various biophysical techniques. The following tables summarize the available quantitative data for wild-type and mutant TTR.

Table 1: Tafamidis Binding Affinity to Wild-Type TTR

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd1) | ~2 nM | Subunit Exchange, ITC | |

| Dissociation Constant (Kd2) | ~200 nM | Subunit Exchange, ITC | |

| EC50 (Fibril Inhibition) | 2.7 - 3.2 µM | Turbidity Assay |

Table 2: Tafamidis Binding and Stabilization of Mutant TTR

| TTR Mutant | Quantitative Data | Method | Reference |

| V30M | Stabilized with potency and efficacy comparable to WT-TTR. EC50 of 2.7-3.2 µM for fibril formation inhibition. | Turbidity Assay, Plasma Stabilization Assay | |

| V122I | Stabilized with potency and efficacy comparable to WT-TTR. EC50 of 2.7-3.2 µM for fibril formation inhibition. | Turbidity Assay, Plasma Stabilization Assay | |

| L55P | Stabilized by tafamidis. | Isothermal Titration Calorimetry | |

| D39Y | Stabilized by tafamidis. | Isothermal Titration Calorimetry | |

| Various (30+ others) | Tafamidis has been shown to stabilize a wide range of other amyloidogenic TTR mutants. | Ex vivo stabilization assays |

Experimental Protocols

The determination of binding affinity and stabilization of TTR by tafamidis relies on several key experimental techniques. Detailed protocols for these methods are provided below.

General Experimental Workflow for Binding Affinity Determination

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

-

Isothermal Titration Calorimeter

-

Purified TTR (WT or mutant) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Tafamidis solution in the same buffer as the protein

-

Degassing station

Protocol:

-

Sample Preparation:

-

Prepare a solution of TTR at a concentration of approximately 10-20 µM in the chosen buffer.

-

Prepare a solution of tafamidis at a concentration 10-20 times higher than the TTR concentration in the same buffer.

-

Thoroughly degas both the protein and ligand solutions to prevent bubble formation during the experiment.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Thoroughly clean the sample cell and injection syringe with buffer.

-

Load the TTR solution into the sample cell and the tafamidis solution into the injection syringe.

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

-

Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) of the tafamidis solution into the TTR solution, with sufficient time between injections to allow the system to return to thermal equilibrium.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-sites sequential binding) to determine the Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein, providing real-time kinetic data (association and dissociation rates) and affinity constants.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Purified TTR (WT or mutant) in a suitable buffer for immobilization (e.g., 10 mM sodium acetate, pH 4.5)

-

Tafamidis solutions at various concentrations in running buffer (e.g., HBS-EP+)

-

Running buffer

Protocol:

-

Sensor Chip Preparation and Protein Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the TTR solution over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding.

-

-

Binding Analysis:

-

Equilibrate the sensor surface with running buffer.

-

Inject a series of tafamidis solutions at different concentrations over the immobilized TTR and reference surfaces.

-

Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

-

Globally fit the association and dissociation curves for all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Subunit Exchange Assay

This assay measures the rate of TTR tetramer dissociation under physiological conditions by monitoring the exchange of subunits between two differently tagged TTR populations. The inhibition of this exchange by a ligand is a measure of its stabilizing effect.

Materials:

-

FLAG-tagged recombinant TTR

-

Untagged TTR (from plasma or recombinant)

-

Tafamidis solutions at various concentrations

-

Anion-exchange chromatography system

-

Buffer (e.g., phosphate buffer, pH 7.0)

Protocol:

-

Assay Setup:

-

Pre-incubate the untagged TTR with different concentrations of tafamidis or vehicle control.

-

Initiate the subunit exchange reaction by adding a substoichiometric amount of FLAG-tagged TTR to the pre-incubated untagged TTR.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C).

-

-

Time Course Analysis:

-

At various time points, take aliquots of the reaction mixture.

-

Stop the subunit exchange reaction in the aliquots (e.g., by rapid freezing or addition of a quenching agent).

-

-

Quantification of Subunit Exchange:

-

Separate the different TTR tetramer species (untagged, tagged, and hybrid) in each aliquot using anion-exchange chromatography.

-

Quantify the amount of each species.

-

-

Data Analysis:

-

Calculate the fraction of exchanged subunits at each time point for each tafamidis concentration.

-

Plot the fraction of exchange versus time and fit the data to a single exponential equation to determine the apparent rate constant of subunit exchange (kobs).

-

The degree of stabilization is determined by the reduction in kobs in the presence of tafamidis compared to the vehicle control.

-

Fluorescence Polarization (FP) Assay

FP assays are used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein. In a competitive binding format, the displacement of the tracer by an unlabeled ligand (tafamidis) is monitored.

Materials:

-

Fluorescence plate reader with polarization filters

-

Fluorescently labeled TTR ligand (tracer)

-

Purified TTR (WT or mutant)

-

Tafamidis solutions at various concentrations

-

Assay buffer

-

Microplates (e.g., black, low-binding 384-well plates)

Protocol:

-

Assay Optimization:

-

Determine the optimal concentration of the tracer and TTR to achieve a stable and significant polarization signal upon binding.

-

-

Competitive Binding Assay:

-

In the wells of a microplate, add a fixed concentration of TTR and the tracer.

-

Add serial dilutions of tafamidis to the wells. Include controls with no tafamidis (maximum polarization) and no TTR (minimum polarization).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using the plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the tafamidis concentration.

-

Fit the resulting sigmoidal curve to a suitable competition binding model to determine the IC50 value of tafamidis, which is the concentration required to displace 50% of the tracer.

-

Conclusion

Tafamidis is a potent kinetic stabilizer of both wild-type and a wide array of amyloidogenic mutant TTR tetramers. Its high binding affinity, particularly to the first binding site, underpins its clinical efficacy in slowing the progression of transthyretin amyloidosis. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the binding characteristics of tafamidis and other potential TTR stabilizers. A thorough understanding of the binding affinity and mechanism of action is crucial for the continued development of effective therapies for this debilitating disease.

References

The Structural Basis of Transthyretin Stabilization by Tafamidis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of tafamidis bound to transthyretin (TTR), a critical interaction for the treatment of transthyretin amyloidosis (ATTR). We delve into the quantitative biophysical data, detailed experimental methodologies, and the molecular interactions that underpin the therapeutic mechanism of this kinetic stabilizer.

Introduction: The Challenge of Transthyretin Amyloidosis and the Role of Tafamidis

Transthyretin (TTR) is a homotetrameric protein primarily responsible for transporting thyroxine and retinol-binding protein.[1][2] In its native tetrameric state, TTR is stable; however, dissociation of the tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of transthyretin amyloidosis (ATTR).[1][3] These monomers can misfold and aggregate into amyloid fibrils that deposit in various tissues, leading to progressive and fatal conditions such as familial amyloid polyneuropathy (FAP) and transthyretin amyloid cardiomyopathy (ATTR-CM).[3]

Tafamidis (2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid) is a rationally designed small molecule that acts as a kinetic stabilizer of the TTR tetramer. By binding to the thyroxine-binding sites of TTR, tafamidis strengthens the interface between the two dimers, significantly inhibiting tetramer dissociation and halting the amyloidogenic cascade. This guide will explore the precise structural and biophysical details of this crucial therapeutic interaction.

Quantitative Analysis of the Tafamidis-Transthyretin Interaction

The binding of tafamidis to transthyretin has been extensively characterized using a variety of biophysical techniques. The key quantitative data are summarized in the tables below.

Table 1: Crystallographic Data for the Tafamidis-Bound Transthyretin Tetramer

| Parameter | Value | Reference |

| PDB ID | 3TCT | |

| Resolution | 1.30 Å | |

| R-Value Work | 0.161 | |

| R-Value Free | 0.192 | |

| Space Group | P2₁ | |

| Unit Cell Dimensions (a, b, c) | 50.1 Å, 56.1 Å, 83.9 Å | |

| Unit Cell Angles (α, β, γ) | 90°, 106.5°, 90° |

Table 2: Binding Affinity of Tafamidis to Transthyretin

| Method | Dissociation Constant (Kd) | Reference |

| Isothermal Titration Calorimetry (ITC) | Site 1: ~2 nM, Site 2: ~200 nM (Negative Cooperativity) | |

| Subunit Exchange Modeling | Site 1: 2 nM, Site 2: 154 nM | |

| Simultaneous ITC, Subunit Exchange, and Albumin-binding Modeling | Site 1: 5.08 nM, Site 2: 203 nM |

Table 3: Kinetic Stabilization of Transthyretin by Tafamidis

| Parameter | Value | Reference |

| Half-maximal Effective Concentration (EC₅₀) for Fibril Formation Inhibition | 2.7–3.2 μM | |

| Molar Ratio (Tafamidis:TTR) at EC₅₀ | 0.75–0.90 | |

| Decrease in Tetramer Dissociation Rate (in patients treated with 20 mg tafamidis) | >73% | |

| Reduction in Unbound TTR Tetramer (at approved dose) | 92% |

The Crystal Structure of Tafamidis-Bound Transthyretin

The high-resolution (1.30 Å) crystal structure of wild-type human TTR in complex with tafamidis (PDB ID: 3TCT) provides a detailed atomic-level view of the stabilizing interactions. Tafamidis binds within the two thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer.

The key interactions include:

-

Hydrophobic Interactions: The 3,5-dichloro substituents of the tafamidis phenyl ring are positioned within the halogen binding pockets (HBPs) 3 and 3' of the thyroxine-binding site, forming critical hydrophobic interactions.

-

Water-Mediated Hydrogen Bonds: The carboxylate group of tafamidis engages in water-mediated hydrogen bonds with the side chains of Lysine 15 (Lys15) and Glutamic acid 54 (Glu54) residues at the entrance of the binding pocket.

-

Shape Complementarity: The overall shape of the tafamidis molecule is highly complementary to the topology of the binding pocket, maximizing van der Waals contacts and contributing to the high binding affinity.

These interactions effectively bridge the two dimers of the TTR tetramer, increasing the energetic barrier for dissociation and thus kinetically stabilizing the native tetrameric assembly.

Signaling and Pathological Cascade

The stabilization of the TTR tetramer by tafamidis directly intervenes in the pathological cascade of transthyretin amyloidosis. The following diagram illustrates this inhibitory mechanism.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction between tafamidis and transthyretin.

X-ray Crystallography of the TTR-Tafamidis Complex

Objective: To determine the three-dimensional structure of the tafamidis-TTR complex at atomic resolution.

Protocol:

-

Protein Expression and Purification: Recombinant wild-type human TTR is expressed in E. coli and purified to homogeneity using standard chromatographic techniques.

-

Co-crystallization:

-

Purified TTR is concentrated to approximately 10-20 mg/mL.

-

Tafamidis is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

The TTR protein solution is incubated with a molar excess of tafamidis (e.g., a 5:1 tafamidis:TTR tetramer molar ratio) for a defined period to allow for complex formation.

-

The TTR-tafamidis complex is subjected to crystallization screening using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and salts.

-

For the 3TCT structure, crystals were grown at a pH of 5.5.

-

-

Data Collection:

-

Resulting crystals are harvested and cryo-protected.

-

The crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source.

-

Diffraction data are collected as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

The diffraction data are processed to determine the electron density map.

-

A molecular model of the TTR-tafamidis complex is built into the electron density map.

-

The model is refined to achieve the best fit to the experimental data, resulting in the final atomic coordinates.

-

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the tafamidis-TTR interaction.

Protocol:

-

Sample Preparation:

-

Purified TTR and tafamidis are dialyzed against the same buffer (e.g., 25 mM HEPES, 10 mM glycine, pH 7.4, with 5% DMSO) to minimize buffer mismatch effects.

-

The concentration of TTR in the sample cell is typically in the low micromolar range (e.g., 20 μM), while the concentration of tafamidis in the syringe is significantly higher (e.g., 200 μM).

-

-

ITC Experiment:

-

The ITC instrument is equilibrated at a constant temperature (e.g., 25°C).

-

Small aliquots of the tafamidis solution are injected from the syringe into the TTR solution in the sample cell with constant stirring.

-

The heat released or absorbed during each injection is measured by the instrument.

-

-

Data Analysis:

-

The heat changes per injection are integrated and plotted against the molar ratio of tafamidis to TTR.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a two-site sequential binding model for tafamidis and TTR) to extract the thermodynamic parameters.

-

Urea-Mediated TTR Denaturation Assay

Objective: To assess the kinetic stabilization of TTR by tafamidis under denaturing conditions.

Protocol:

-

Sample Incubation:

-

Purified TTR (e.g., 1.8 μM) is incubated with varying concentrations of tafamidis (e.g., 0, 1, and 2 molar equivalents) at room temperature.

-

Denaturation is initiated by adding a high concentration of urea (e.g., 6.5 M final concentration).

-

The samples are incubated for a prolonged period (e.g., 72 hours) to allow for tetramer dissociation and monomer unfolding in the absence of the stabilizer.

-

-

Detection of Unfolding:

-

The extent of TTR unfolding is monitored using circular dichroism (CD) spectroscopy by measuring the loss of β-sheet secondary structure (monitoring the signal between 213-220 nm).

-

Alternatively, in plasma samples, the remaining TTR tetramer can be cross-linked with glutaraldehyde, separated by SDS-PAGE, and quantified by Western blotting with an anti-TTR antibody.

-

-

Data Analysis:

-

The percentage of folded TTR remaining at the end of the incubation is calculated for each tafamidis concentration.

-

A dose-dependent increase in the amount of folded TTR indicates kinetic stabilization.

-

TTR Subunit Exchange Assay

Objective: To quantify the kinetic stabilization of TTR by tafamidis under physiological conditions by measuring the rate of subunit exchange between tagged and untagged TTR tetramers.

Protocol:

-

Protein Preparation: Two forms of TTR are prepared: untagged wild-type TTR and TTR with an N-terminal tag (e.g., a dual FLAG-tag) that alters its charge.

-

Subunit Exchange Reaction:

-

Equimolar concentrations of tagged and untagged TTR homotetramers are mixed in a buffer at physiological pH (e.g., pH 7.0) in the presence of varying concentrations of tafamidis.

-

The mixture is incubated at a constant temperature (e.g., 25°C or 37°C).

-

As the tetramers dissociate and reassociate, hybrid tetramers containing both tagged and untagged subunits are formed.

-

-

Quantification of Exchange:

-

At various time points, aliquots are taken from the reaction mixture.

-

The different tetrameric species (homotetramers and heterotetramers) are separated based on their charge using ion-exchange chromatography.

-

The relative amounts of each species are quantified by monitoring tryptophan fluorescence or by using a fluorescent probe.

-

-

Data Analysis:

-

The rate of disappearance of the homotetramers and the appearance of the heterotetramers is calculated.

-

A slower rate of subunit exchange in the presence of tafamidis indicates a reduced rate of tetramer dissociation and thus, kinetic stabilization.

-

Conclusion

The crystal structure of tafamidis bound to transthyretin, supported by extensive biophysical data, provides a clear and compelling rationale for its therapeutic efficacy in treating transthyretin amyloidosis. By binding with high affinity and negative cooperativity to the thyroxine-binding sites, tafamidis effectively "locks" the TTR tetramer in its native, non-pathogenic conformation. The detailed experimental protocols outlined in this guide serve as a foundation for the continued study of TTR stabilizers and the development of next-generation therapies for this devastating disease. The quantitative understanding of this protein-ligand interaction is a cornerstone of modern structure-based drug design and a testament to the power of integrating structural biology with biophysical and biochemical methodologies.

References

- 1. Transthyretin slowly exchanges subunits under physiological conditions: A convenient chromatographic method to study subunit exchange in oligomeric proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wiseman.scripps.edu [wiseman.scripps.edu]

- 3. [PDF] Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade | Semantic Scholar [semanticscholar.org]

The Kinetic Stabilization of Transthyretin by Tafamidis: An In-Depth Analysis of its Effect on Amyloid Fibril Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin (TTR) amyloidosis (ATTR) is a progressive and often fatal disease characterized by the extracellular deposition of amyloid fibrils derived from misfolded TTR protein.[1][2] Under normal physiological conditions, TTR circulates as a stable homotetramer, primarily responsible for the transport of thyroxine and retinol-binding protein.[1][2] The dissociation of this tetramer into its constituent monomers is the rate-limiting step in the amyloidogenic cascade.[3] These monomers are prone to misfolding and subsequent aggregation into insoluble amyloid fibrils that accumulate in various tissues, leading to organ dysfunction, most notably in the peripheral nerves and heart.

Tafamidis is a pharmacological chaperone designed to mimic the stabilizing effects of the naturally occurring, protective T119M TTR variant. It functions as a kinetic stabilizer by binding with high affinity and selectivity to the two thyroxine-binding sites of the TTR tetramer. This binding reinforces the quaternary structure of the protein, raising the energy barrier for tetramer dissociation and thereby inhibiting the formation of amyloidogenic monomers. This technical guide provides a comprehensive overview of the effect of tafamidis on the kinetics of TTR amyloid fibril formation, detailing the underlying molecular mechanisms, experimental methodologies used for its characterization, and key quantitative data.

The TTR Amyloid Cascade and the Mechanism of Action of Tafamidis

The formation of TTR amyloid fibrils is a multi-step process initiated by the dissociation of the native TTR tetramer. This dissociation is the crucial, rate-limiting step that tafamidis targets. The subsequent misfolding of the TTR monomers leads to their aggregation into soluble oligomers, protofibrils, and ultimately, insoluble amyloid fibrils.

Quantitative Analysis of Tafamidis-Mediated TTR Stabilization

The efficacy of tafamidis in stabilizing the TTR tetramer and inhibiting fibril formation has been quantified through various in vitro and ex vivo assays. The following tables summarize key data from these studies.

Table 1: Binding Affinity and Dissociation Constants of Tafamidis for TTR

| TTR Variant | Method | Dissociation Constant (Kd) | Reference |

| Wild-Type | Isothermal Titration Calorimetry (ITC) | Kd1: 5.08 nM, Kd2: 203 nM | |

| Wild-Type | Subunit Exchange | Kd1: 25.8 ± 1.4 nM | |

| Wild-Type | Surface Plasmon Resonance (SPR) | KD: 1.1 ± 0.1 nM | |

| L55P Mutant | Isothermal Titration Calorimetry (ITC) | Kd: Not specified | |

| D39Y Mutant | Isothermal Titration Calorimetry (ITC) | Kd: Not specified |

Kd1 and Kd2 represent the dissociation constants for the first and second binding sites, respectively, indicating negative cooperativity.

Table 2: Effect of Tafamidis on TTR Tetramer Dissociation Rate

| TTR Variant | Tafamidis Concentration (µM) | TTR:Tafamidis Molar Ratio | Reduction in Dissociation Rate | Reference |

| Wild-Type | Not Specified | Not Specified | >73% decrease in dissociation rate | |

| Wild-Type | 12.0 | Not Specified | 90% reduction in dissociation rate | |

| Wild-Type | ~9 (in patient plasma) | Not Specified | Slowed to ~14% of normal rate | |

| V30M Mutant | Not Specified | 1.5 | Negligible dissociation after 96h | |

| V30M Mutant | Not Specified | 1.0 | 15% subunit exchange after 24h (vs 70% without tafamidis) |

Table 3: Inhibition of TTR Fibril Formation by Tafamidis

| TTR Variant | Tafamidis Concentration (µM) | EC50 (µM) | % Inhibition | Reference |

| Wild-Type | 2.7 - 3.2 | 2.7 - 3.2 | 50% | |

| V30M Mutant | 2.7 - 3.2 | 2.7 - 3.2 | 50% | |

| V122I Mutant | 2.7 - 3.2 | 2.7 - 3.2 | 50% | |

| Wild-Type | 3.6 | Not Specified | Dose-dependent inhibition | |

| V30M Mutant | 3.6 | Not Specified | Dose-dependent inhibition | |

| V122I Mutant | 3.6 | Not Specified | Dose-dependent inhibition |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of TTR stabilization and fibril formation kinetics. The following sections outline the key experimental protocols cited in the literature.

TTR Subunit Exchange Assay

This assay directly measures the kinetic stability of the TTR tetramer under physiological conditions by monitoring the rate of subunit exchange between tagged and untagged TTR tetramers.

Protocol:

-

Preparation of Reagents:

-

Prepare FLAG-tagged TTR homotetramers (FT2·WT TTR) and untagged wild-type TTR.

-

Prepare a stock solution of tafamidis in a suitable solvent (e.g., DMSO).

-

Prepare human plasma samples, thawing overnight at 4°C and centrifuging to remove precipitates.

-

-

Initiation of Subunit Exchange:

-

Add a substoichiometric amount of FT2·WT TTR to the human plasma containing endogenous TTR to initiate the subunit exchange reaction.

-

For inhibitor studies, pre-incubate the plasma with the desired concentration of tafamidis before adding the tagged TTR.

-

-

Time-Course Analysis:

-

At various time points, take aliquots of the reaction mixture.

-

Immediately add a fluorogenic small molecule to the aliquot to stop further subunit exchange and fluorescently label the TTR tetramers.

-

-

Quantification:

-

Fractionate the samples by ion-exchange chromatography to separate the different TTR tetramer species (fully tagged, partially tagged, and untagged).

-

Calculate the fraction of subunit exchange at each time point by analyzing the peak areas of the different tetramer species.

-

Urea-Mediated Denaturation Assay

This assay assesses the stability of the TTR tetramer in the presence of a chemical denaturant, urea. Stabilized TTR will be more resistant to urea-induced dissociation and unfolding.

Protocol:

-

Sample Preparation:

-

Incubate purified TTR with or without varying concentrations of tafamidis.

-

Prepare a series of urea solutions at different concentrations (e.g., 0-8 M).

-

-

Denaturation:

-

Initiate denaturation by adding a high concentration of urea (e.g., 6.5 M) to the TTR samples.

-

Incubate the samples for a defined period (e.g., 48-72 hours) to allow the denaturation process to reach equilibrium.

-

-

Detection of Folded TTR:

-

Analyze the samples using techniques such as:

-

Tryptophan Fluorescence: Monitor the change in the fluorescence emission spectrum of tryptophan residues, which is sensitive to the protein's folded state.

-

Western Blot: Separate the protein species by SDS-PAGE and detect the remaining folded TTR using a specific antibody.

-

-

-

Data Analysis:

-

Quantify the amount of folded TTR remaining at each urea concentration.

-

Compare the denaturation curves of TTR with and without tafamidis to determine the stabilizing effect.

-

Thioflavin T (ThT) Fluorescence Assay

The ThT assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils.

Protocol:

-

Reaction Setup:

-

Prepare a solution of purified TTR in a buffer that promotes fibril formation (e.g., acidic pH).

-

Add varying concentrations of tafamidis to the TTR solutions.

-

Add a stock solution of Thioflavin T to each sample.

-

-

Monitoring Fibril Formation:

-

Incubate the samples at a constant temperature (e.g., 37°C) with or without agitation.

-

Measure the ThT fluorescence intensity at regular intervals using a fluorescence plate reader (excitation ~440-450 nm, emission ~480-490 nm).

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time to generate fibril formation kinetic curves.

-

Determine key kinetic parameters such as the lag time, elongation rate, and final plateau fluorescence.

-

Compare the kinetic profiles of TTR with and without tafamidis to assess the inhibitory effect.

-

Turbidity Assay

This method provides a simple way to monitor the formation of insoluble TTR aggregates by measuring the increase in light scattering as fibrils form.

Protocol:

-

Reaction Setup:

-

Prepare TTR solutions under fibril-forming conditions (e.g., acidic pH) with and without tafamidis, as described for the ThT assay.

-

-

Measurement:

-

Measure the optical density (OD) or turbidity of the samples at a specific wavelength (e.g., 330 nm, 400 nm) over time using a spectrophotometer.

-

-

Data Analysis:

-

Plot the turbidity measurements against time to monitor the progress of aggregation.

-

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of the aggregates formed and confirm the presence of amyloid fibrils.

Protocol:

-

Sample Preparation:

-

Take aliquots from the fibril formation reactions at different time points.

-

Apply a small volume of the sample to a carbon-coated copper grid.

-

-

Staining:

-

Negatively stain the sample with a heavy metal salt solution (e.g., uranyl acetate) to enhance contrast.

-

-

Imaging:

-

Visualize the grid under a transmission electron microscope and capture images of the protein aggregates.

-

-

Analysis:

-

Examine the morphology of the aggregates to confirm the presence of characteristic amyloid fibrils (typically long, unbranched filaments with a diameter of ~7-12 nm).

-

Conclusion

Tafamidis effectively inhibits the kinetics of TTR amyloid fibril formation by kinetically stabilizing the native tetrameric structure of the protein. This mechanism of action is supported by a robust body of evidence from a variety of biophysical and biochemical assays. The quantitative data clearly demonstrate that tafamidis binds to TTR with high affinity, significantly slows the rate-limiting step of tetramer dissociation, and potently inhibits the formation of amyloid fibrils from both wild-type and various pathogenic mutant forms of TTR. The detailed experimental protocols provided herein serve as a guide for researchers in the field to further investigate the properties of TTR stabilizers and their impact on the complex process of amyloidogenesis. The continued study of these mechanisms is crucial for the development of next-generation therapies for transthyretin amyloidosis.

References

Understanding the Negative Cooperativity of Tafamidis Binding to Transthyretin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tafamidis is a pharmacological chaperone that kinetically stabilizes the tetrameric form of transthyretin (TTR), a transport protein implicated in a group of rare and fatal conditions known as transthyretin amyloidosis (ATTR). The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the amyloidogenic cascade. Tafamidis binds to the two thyroxine-binding sites on the TTR tetramer, preventing this dissociation. A key feature of this interaction is negative cooperativity, where the binding of the first Tafamidis molecule to one site decreases the affinity of the second site for another molecule. This in-depth technical guide explores the molecular basis of this negative cooperativity, presenting quantitative binding data, detailed experimental protocols, and visual representations of the binding mechanism and experimental workflows.

Introduction to Transthyretin and Tafamidis

Transthyretin (TTR) is a homotetrameric protein primarily synthesized in the liver that circulates in the blood and cerebrospinal fluid.[1] Its primary functions are the transport of thyroxine and retinol (vitamin A) through its interaction with retinol-binding protein.[1] In ATTR, mutations in the TTR gene or age-related factors can destabilize the tetramer, leading to its dissociation into monomers.[2] These monomers can misfold and aggregate into amyloid fibrils that deposit in various organs, particularly the nerves and heart, leading to progressive organ dysfunction.[3]

Tafamidis is a benzoxazole derivative designed to mimic the binding of the natural ligand thyroxine, thereby stabilizing the TTR tetramer.[4] By binding to the thyroxine-binding sites located at the dimer-dimer interface, Tafamidis increases the activation energy barrier for tetramer dissociation, effectively halting the amyloid cascade at its rate-limiting step. Clinical trials have demonstrated that Tafamidis can slow the progression of polyneuropathy and reduce cardiovascular-related hospitalizations and mortality in patients with ATTR.

The Mechanism of Negative Cooperativity

Tafamidis binds to the two identical, yet unoccupied, thyroxine-binding sites of the TTR tetramer with strong negative cooperativity. This means the binding of the first ligand reduces the binding affinity for the second ligand. This phenomenon is crucial for the therapeutic efficacy of Tafamidis, as the binding of just one molecule is sufficient to significantly stabilize the entire tetramer. The structural basis for this negative cooperativity is thought to involve conformational changes induced by the first binding event that are transmitted across the tetramer, altering the geometry of the second binding site.

dot

References

- 1. ESC 365 [esc365.escardio.org]

- 2. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Tafamidis on Serum Transthyretin Levels in Non-Trial Patients With Transthyretin Amyloid Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Efficacy of Tafamidis Across a Spectrum of Transthyretin Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transthyretin amyloidosis (ATTR) is a progressive and life-threatening disease driven by the destabilization of the transthyretin (TTR) protein, leading to the formation and deposition of amyloid fibrils in various tissues. Tafamidis, a selective TTR stabilizer, represents a significant therapeutic advancement in the management of ATTR. This technical guide provides an in-depth analysis of the interaction between Tafamidis and TTR, with a particular focus on its efficacy across different TTR gene mutations. We will explore the mechanism of action, present quantitative data on binding affinity and tetramer stabilization, detail key experimental protocols, and visualize the underlying biological and experimental pathways.

Introduction: The Challenge of Transthyretin Amyloidosis

Transthyretin is a homotetrameric protein primarily synthesized in the liver that transports thyroxine and retinol-binding protein.[1][2] In ATTR, mutations in the TTR gene or age-related factors can lead to the dissociation of the TTR tetramer into its constituent monomers. These monomers are prone to misfolding and aggregation, forming insoluble amyloid fibrils that accumulate in organs such as the heart and peripheral nerves, leading to cardiomyopathy and/or polyneuropathy.[1][2] The dissociation of the tetramer is the rate-limiting step in this pathogenic cascade.[1]

Tafamidis is a first-in-class TTR kinetic stabilizer designed to prevent this initial dissociation. By binding to the thyroxine-binding sites of the TTR tetramer, Tafamidis stabilizes its native quaternary structure, thereby inhibiting the amyloidogenic process at its source. This guide will delve into the specifics of this interaction, particularly how it varies with different genetic mutations in the TTR gene.

Mechanism of Action of Tafamidis

Tafamidis functions by binding with high affinity and selectivity to the two thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer. This binding occurs with negative cooperativity, meaning the binding of the first Tafamidis molecule to one site influences the binding of the second molecule to the other site. The crystal structure of the Tafamidis-TTR complex reveals that the drug molecule stabilizes the weaker dimer-dimer interface, which is critical for preventing the dissociation of the tetramer. By increasing the kinetic barrier for tetramer dissociation, Tafamidis effectively reduces the pool of amyloidogenic monomers.

Signaling Pathway of TTR Amyloidogenesis and Tafamidis Intervention

Caption: TTR amyloidogenesis and the inhibitory mechanism of Tafamidis.

Quantitative Analysis of Tafamidis-TTR Interaction

The efficacy of Tafamidis is rooted in its strong binding affinity for the TTR tetramer and its ability to stabilize it against dissociation. This has been quantified for wild-type TTR and several clinically significant mutations.

Table 1: Binding Affinity of Tafamidis for TTR Variants

| TTR Variant | Method | Dissociation Constant (Kd) | Reference |

| Wild-Type (WT) | Isothermal Titration Calorimetry (ITC) / Subunit Exchange | Kd1: ~2-5.08 nM, Kd2: ~200-203 nM | |

| V30M | Not explicitly quantified, but stabilization is comparable to WT | - | |

| V122I | Not explicitly quantified, but stabilization is comparable to WT | - | |

| L55P | Isothermal Titration Calorimetry (ITC) | Kd: 300 µM (Note: This value seems high and may reflect experimental conditions) | |

| D39Y | Isothermal Titration Calorimetry (ITC) | Kd: 300 µM (Note: This value seems high and may reflect experimental conditions) |

Note: Tafamidis binds with negative cooperativity to two sites on the TTR tetramer, hence the two dissociation constants (Kd1 and Kd2) for the wild-type. Data for a wider range of mutations is limited in the public domain.

Table 2: Stabilization Efficacy of Tafamidis against TTR Fibril Formation

| TTR Variant | Assay | Tafamidis EC50 | Tafamidis:TTR Molar Ratio for EC50 | Reference |

| Wild-Type (WT) | Fibril Formation Assay | 2.7–3.2 µM | 0.75–0.90 | |

| V30M | Fibril Formation Assay | 2.7–3.2 µM | 0.75–0.90 | |

| V122I | Fibril Formation Assay | 2.7–3.2 µM | 0.75–0.90 |

An ex vivo study demonstrated that Tafamidis increased the stability of the TTR tetramer in 26 out of 27 different TTR mutants tested.

Experimental Protocols

This section provides an overview of the methodologies used to quantify the interaction between Tafamidis and TTR.

TTR Fibril Formation Assay

This assay measures the ability of Tafamidis to inhibit the formation of amyloid fibrils under conditions that promote TTR aggregation.

Protocol:

-

Purified TTR homotetramers (e.g., WT, V30M, or V122I) are prepared to a final concentration of 3.6 µM.

-

Tafamidis is added at varying concentrations (e.g., 0 to 7.2 µM) and incubated for 30 minutes at 25°C.

-

The pH of the solution is adjusted to 4.4 (for WT and V30M) or 4.5 (for V122I) to induce fibril formation.

-

Samples are incubated at 37°C for 72 hours.

-

Amyloidogenesis is quantified by measuring the turbidity of the solution at 350 and 400 nm using a UV-visible spectrometer.

TTR Subunit Exchange Assay

This assay provides an indirect measure of TTR tetramer dissociation under physiological conditions. A slower rate of subunit exchange in the presence of Tafamidis indicates stabilization of the tetramer.

Protocol:

-

Two preparations of wild-type TTR homotetramers are used: one untagged and one with an N-terminal FLAG tag.

-

The untagged and FLAG-tagged homotetramers are mixed, with or without Tafamidis, at a physiological pH of 7.0 and incubated at 25°C.

-

Over time, aliquots of the mixture are analyzed by anion-exchange chromatography.

-

The different tetrameric species (fully tagged, partially tagged, and untagged) are separated and quantified to determine the extent of subunit exchange.

Workflow for TTR Subunit Exchange Assay

Caption: Workflow for the TTR subunit exchange assay.

Immunoturbidimetric TTR Stabilization Assay

This assay is used to measure TTR tetramer stabilization in plasma samples.

Protocol:

-

Plasma samples are treated with 4.8 µM urea for over 48 hours to induce denaturation and dissociation of unstable TTR tetramers.

-

Glutaraldehyde is added to crosslink the remaining proteins.

-

The amount of remaining tetrameric TTR is quantified using a TTR-specific antibody. The binding of the antibody to the tetramers creates turbidity, which is measured.

-

In the presence of Tafamidis, TTR tetramers are more resistant to urea-induced dissociation, resulting in a higher turbidity reading compared to untreated samples.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction between Tafamidis and TTR.

Protocol:

-

A solution of TTR is placed in the sample cell of the calorimeter.

-

A solution of Tafamidis is placed in the injection syringe.

-

Small aliquots of the Tafamidis solution are injected into the TTR solution.

-

The heat released or absorbed during the binding event is measured.

-

The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.

X-ray Crystallography

X-ray crystallography provides a high-resolution three-dimensional structure of the Tafamidis-TTR complex, revealing the precise binding interactions.

Protocol:

-

The TTR protein is co-crystallized with Tafamidis.

-

The resulting crystals are exposed to a beam of X-rays.

-

The diffraction pattern of the X-rays is collected.

-

This diffraction data is used to calculate an electron density map, from which the atomic structure of the complex is determined.

-

The crystal structure of wild-type TTR in complex with Tafamidis has been solved to a resolution of 1.30 Å and is available in the Protein Data Bank (PDB ID: 3TCT).

Clinical Significance and Conclusion

The ability of Tafamidis to stabilize a wide range of TTR variants underscores its broad utility in the treatment of hereditary ATTR. Clinical trials, such as the ATTR-ACT study, have demonstrated the efficacy of Tafamidis in reducing mortality and cardiovascular-related hospitalizations in a mixed population of patients with wild-type and variant ATTR cardiomyopathy. The consistent stabilization observed across numerous mutations suggests that the binding of Tafamidis to the thyroxine-binding sites is largely unaffected by many of the pathogenic mutations, which are often located elsewhere on the protein.

This technical guide has provided a comprehensive overview of the interaction between Tafamidis and various TTR mutations. The quantitative data and detailed experimental protocols presented herein serve as a valuable resource for researchers and drug development professionals working to further understand and combat transthyretin amyloidosis. The continued investigation into the nuances of Tafamidis's interaction with a broader array of TTR mutations will be crucial for optimizing patient outcomes and developing next-generation TTR stabilizers.

References

Methodological & Application

Protocol for Transthyretin (TTR) Stabilization Assay Using Tafamidis Meglumine

For: Researchers, scientists, and drug development professionals.

Abstract

Transthyretin (TTR) amyloidosis is a progressive disease caused by the destabilization of the TTR protein, leading to the formation of amyloid fibrils that deposit in various tissues. Tafamidis meglumine is a pharmacological stabilizer of TTR, preventing its dissociation into monomers, a critical step in the amyloidogenic cascade. This document provides detailed application notes and protocols for assessing the stabilization of TTR by this compound. The included assays are designed to be performed in a standard laboratory setting and are crucial for the preclinical and clinical evaluation of TTR stabilizers.

Introduction

Transthyretin (TTR) is a homotetrameric protein primarily synthesized in the liver that transports thyroxine and retinol-binding protein.[1][2] In both hereditary and wild-type TTR amyloidosis (ATTR), the dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the formation of amyloid fibrils.[3][4] These fibrils can accumulate in the heart, peripheral nerves, and other organs, leading to significant morbidity and mortality.[1]

This compound is a rationally designed small molecule that binds with high affinity and selectivity to the thyroxine-binding sites of the TTR tetramer. This binding kinetically stabilizes the tetramer, inhibiting its dissociation and thereby halting the amyloidogenic process. The efficacy of Tafamidis in slowing the progression of peripheral neurologic impairment in familial amyloid polyneuropathy and in reducing mortality and cardiovascular-related hospitalizations in transthyretin amyloid cardiomyopathy has been demonstrated in clinical trials.

This application note details three key in vitro/ex vivo assays to evaluate the stabilizing effect of Tafamidis on TTR: a Thioflavin T (ThT) fibril formation assay, a Western blot-based tetramer stabilization assay, and a subunit exchange assay. These protocols are intended to provide researchers with the necessary tools to quantify the efficacy of TTR stabilizers like Tafamidis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TTR amyloidogenic cascade and the general experimental workflow for assessing TTR stabilization.

Caption: TTR Amyloidogenic Cascade and Tafamidis Mechanism of Action.

Caption: General Experimental Workflow for TTR Stabilization Assays.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of Tafamidis in stabilizing TTR from various studies.

Table 1: In Vitro and Ex Vivo TTR Stabilization by Tafamidis

| Assay Type | TTR Variant | Tafamidis Concentration | % TTR Stabilization / Effect | Reference |

| Fibril Formation | Wild-Type (WT) | 2.7 µM | ~50% inhibition | |

| Fibril Formation | V30M | 3.2 µM | ~50% inhibition | |

| Subunit Exchange | WT | 5 µM | 52% decrease in dissociation | |

| Subunit Exchange | WT | 10 µM | 74% decrease in dissociation | |

| Subunit Exchange | WT | 20 µM | 87% decrease in dissociation | |

| Subunit Exchange | WT | 30 µM | 93% decrease in dissociation | |

| Subunit Exchange | WT | Molar ratio 1:1 (Tafamidis:TTR) | 15% exchange after 24h (vs 70% control) | |

| Subunit Exchange | WT | Molar ratio 1.5:1 (Tafamidis:TTR) | <10% exchange after 11 days | |

| Western Blot | WT in human serum | 20 µM | ~50-75% stabilization | |

| Immunoturbidimetric | 26 of 27 TTR mutants | 7.2 µM | Increased stability |

Table 2: Clinical TTR Stabilization by Tafamidis

| Patient Population | Tafamidis Dose | Timepoint | % of Patients with TTR Stabilization | Reference |

| Non-V30M TTR Amyloidosis | 20 mg/day | Week 6 | 94.7% | |

| Non-V30M TTR Amyloidosis | 20 mg/day | Month 12 | 100% | |

| Wild-Type TTR Amyloid Cardiomyopathy | 20 mg/day | Week 6 | 96.8% | |

| Wild-Type TTR Amyloid Cardiomyopathy | 20 mg/day | Month 12 | 89.3% | |

| V30M TTR Familial Amyloid Polyneuropathy | 20 mg/day | 18 months | 98% |

Experimental Protocols

Thioflavin T (ThT) Fibril Formation Assay

This assay measures the formation of amyloid fibrils by monitoring the fluorescence of Thioflavin T, which increases upon binding to the β-sheet structures of amyloid fibrils.

Materials:

-

Recombinant human TTR (wild-type or variant)

-

This compound

-

Thioflavin T (ThT)

-

1 M Acetic Acid

-

2 M NaCl

-

50 mM Glycine-NaOH buffer, pH 9.0

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well black, clear-bottom assay plates

-

Fluorometric plate reader (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

-

Preparation of Reagents:

-

TTR Stock Solution: Reconstitute lyophilized TTR in deionized water to a concentration of 1 mg/mL.

-

Tafamidis Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in the assay buffer to desired concentrations.

-

ThT Stock Solution: Prepare a 1 mM ThT stock solution in 50 mM Glycine-NaOH buffer, pH 9.0. Filter through a 0.2 µm syringe filter. Store protected from light.

-

Fibril Formation Buffer: 50 mM Acetic Acid with 100 mM NaCl, pH 3.0.

-

-

Induction of Fibril Formation:

-

Dilute the TTR stock solution to a final concentration of 0.5 mg/mL in the Fibril Formation Buffer.

-

Add Tafamidis at various final concentrations (e.g., 0.1 µM to 100 µM) or vehicle (DMSO) to the TTR solution.

-

Incubate the samples at 37°C with continuous agitation for up to 72 hours.

-

-

ThT Fluorescence Measurement:

-

At designated time points (e.g., 0, 24, 48, 72 hours), take an aliquot of each sample.

-

Prepare a working ThT solution by diluting the ThT stock solution to 10 µM in PBS.

-

In a 96-well plate, add 180 µL of the working ThT solution to each well.

-

Add 20 µL of the TTR sample to the corresponding wells.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence of the ThT solution alone.

-

Normalize the fluorescence of Tafamidis-treated samples to the vehicle control (defined as 100% fibril formation).

-

Plot the percentage of fibril formation against the Tafamidis concentration to determine the IC50 value.

-

Western Blot for TTR Tetramer Stabilization

This assay assesses the ability of Tafamidis to prevent the dissociation of the TTR tetramer under denaturing conditions (e.g., urea or acidic pH).

Materials:

-

Human plasma or purified TTR

-

This compound

-

Urea or Acetic Acid

-

Glutaraldehyde

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitors)

-

Laemmli Sample Buffer (4X)

-

SDS-PAGE gels (e.g., 4-20% gradient)

-

Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Tris-Buffered Saline with Tween 20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6)

-

Primary antibody: Rabbit anti-TTR polyclonal antibody

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation and Incubation:

-

Incubate human plasma or purified TTR (e.g., 3.6 µM) with varying concentrations of Tafamidis (e.g., 0 µM to 30 µM) for 30 minutes at 25°C.

-

Induce denaturation by adding urea to a final concentration of 4.8 M or by adjusting the pH to ~4.4 with acetic acid.

-

Incubate the samples for 48-72 hours at 37°C.

-

-

Cross-linking:

-

Add glutaraldehyde to a final concentration of 0.5% to cross-link the TTR tetramers.

-

Incubate for 15 minutes at room temperature.

-

Quench the reaction by adding Tris-HCl to a final concentration of 50 mM.

-

-

SDS-PAGE and Western Blotting:

-

Mix the cross-linked samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-TTR antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensity of the TTR tetramer (~55 kDa).

-

Normalize the tetramer intensity of the Tafamidis-treated samples to the control (0 µM Tafamidis) at time zero.

-

Plot the percentage of remaining TTR tetramer against the Tafamidis concentration.

-

Subunit Exchange Assay

This assay directly measures the rate of TTR tetramer dissociation under physiological conditions by monitoring the exchange of subunits between two different TTR homotetramers (e.g., unlabeled and FLAG-tagged).

Materials:

-

Unlabeled recombinant human TTR

-

FLAG-tagged recombinant human TTR

-

This compound

-

Human plasma (optional, for ex vivo studies)

-

Phosphate buffer, pH 7.0

-

Anion-exchange chromatography system (e.g., FPLC or HPLC)

-

Anion-exchange column

Procedure:

-

Preparation of TTR Solutions:

-

Prepare separate solutions of unlabeled TTR and FLAG-tagged TTR in phosphate buffer.

-

Pre-incubate each TTR solution with varying concentrations of Tafamidis or vehicle for 30 minutes at 25°C.

-

-

Initiation of Subunit Exchange:

-

Mix the unlabeled and FLAG-tagged TTR solutions in a 1:1 molar ratio.

-

Incubate the mixture at 25°C.

-

-

Monitoring Subunit Exchange:

-

At various time points (e.g., 0, 24, 48, 72, 96 hours), take an aliquot of the reaction mixture.

-

Inject the aliquot onto an anion-exchange column to separate the different TTR tetramer species (unlabeled, FLAG-tagged, and hybrid tetramers).

-

Monitor the elution profile by absorbance at 280 nm.

-

-

Data Analysis:

-

Calculate the peak area for each of the five possible tetrameric species.

-

The fraction of subunit exchange can be calculated based on the distribution of the different tetramers.

-

Plot the fraction of exchange against time for each Tafamidis concentration.

-

Determine the rate of subunit exchange from the initial slope of the curves.

-

Calculate the percentage decrease in the rate of subunit exchange for each Tafamidis concentration relative to the vehicle control.

-

Conclusion

The protocols described in this application note provide robust and reproducible methods for evaluating the efficacy of this compound as a TTR stabilizer. The Thioflavin T assay offers a straightforward method for assessing the inhibition of fibril formation, while the Western blot and subunit exchange assays provide more direct measures of TTR tetramer stabilization. By employing these assays, researchers can effectively characterize the potency and mechanism of action of TTR stabilizers, facilitating the development of novel therapeutics for TTR amyloidosis.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Effects of Tafamidis on Transthyretin Stabilization and Clinical Outcomes in Patients with Non-Val30Met Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantifying Tafamidis-Mediated TTR Stabilization in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction